molecular formula C12H20ClNO4 B14430215 N,N,3-Trimethyl-N-(propan-2-yl)anilinium perchlorate CAS No. 78300-35-3

N,N,3-Trimethyl-N-(propan-2-yl)anilinium perchlorate

Cat. No.: B14430215
CAS No.: 78300-35-3
M. Wt: 277.74 g/mol
InChI Key: BDXHYUCOHJYDFG-UHFFFAOYSA-M
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Description

N,N,3-Trimethyl-N-(propan-2-yl)anilinium perchlorate is a chemical compound that belongs to the class of quaternary ammonium salts These compounds are characterized by the presence of a positively charged nitrogen atom bonded to four organic groups The perchlorate anion (ClO₄⁻) serves as the counterion to balance the charge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,3-Trimethyl-N-(propan-2-yl)anilinium perchlorate typically involves the quaternization of a tertiary amine. One common method is the reaction of N,N,3-Trimethylaniline with isopropyl chloride in the presence of a base such as sodium hydroxide. The resulting quaternary ammonium chloride is then treated with perchloric acid to yield the perchlorate salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N,3-Trimethyl-N-(propan-2-yl)anilinium perchlorate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the quaternary ammonium salt back to tertiary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the perchlorate anion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides, cyanides, and thiolates can be used under mild conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of tertiary amines.

    Substitution: Formation of substituted quaternary ammonium salts.

Scientific Research Applications

N,N,3-Trimethyl-N-(propan-2-yl)anilinium perchlorate has several applications in scientific research:

    Chemistry: Used as a phase-transfer catalyst in organic synthesis.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N,N,3-Trimethyl-N-(propan-2-yl)anilinium perchlorate involves its interaction with molecular targets through ionic and hydrogen bonding. The positively charged nitrogen atom can interact with negatively charged sites on biomolecules, affecting their function. In phase-transfer catalysis, the compound facilitates the transfer of reactants between different phases, enhancing reaction rates.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylaniline: A tertiary amine with similar structural features but lacks the quaternary ammonium group.

    N,N-Diethyl-N-methylamine: Another quaternary ammonium salt with different alkyl groups attached to the nitrogen atom.

Uniqueness

N,N,3-Trimethyl-N-(propan-2-yl)anilinium perchlorate is unique due to its specific combination of alkyl groups and the presence of the perchlorate anion. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications.

Properties

CAS No.

78300-35-3

Molecular Formula

C12H20ClNO4

Molecular Weight

277.74 g/mol

IUPAC Name

dimethyl-(3-methylphenyl)-propan-2-ylazanium;perchlorate

InChI

InChI=1S/C12H20N.ClHO4/c1-10(2)13(4,5)12-8-6-7-11(3)9-12;2-1(3,4)5/h6-10H,1-5H3;(H,2,3,4,5)/q+1;/p-1

InChI Key

BDXHYUCOHJYDFG-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=CC=C1)[N+](C)(C)C(C)C.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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